molecular formula C18H26BrN3O B259430 1-(1-adamantyl)-4-bromo-N,N-diethyl-1H-pyrazole-3-carboxamide

1-(1-adamantyl)-4-bromo-N,N-diethyl-1H-pyrazole-3-carboxamide

Cat. No. B259430
M. Wt: 380.3 g/mol
InChI Key: XXJASKNHKIDKTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-adamantyl)-4-bromo-N,N-diethyl-1H-pyrazole-3-carboxamide, also known as A-836,339, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrazole carboxamides and has been found to exhibit potent analgesic and anti-inflammatory properties.

Mechanism of Action

1-(1-adamantyl)-4-bromo-N,N-diethyl-1H-pyrazole-3-carboxamide acts as a selective agonist for the cannabinoid receptor type 2 (CB2). CB2 receptors are primarily expressed in immune cells and play a key role in modulating immune responses and inflammation. Activation of CB2 receptors by 1-(1-adamantyl)-4-bromo-N,N-diethyl-1H-pyrazole-3-carboxamide results in the inhibition of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
1-(1-adamantyl)-4-bromo-N,N-diethyl-1H-pyrazole-3-carboxamide has been shown to exhibit potent analgesic and anti-inflammatory effects in various preclinical models. It has been found to reduce pain behaviors in models of neuropathic pain, inflammatory pain, and cancer pain. 1-(1-adamantyl)-4-bromo-N,N-diethyl-1H-pyrazole-3-carboxamide has also been shown to reduce inflammation in models of acute and chronic inflammation, such as carrageenan-induced paw edema and collagen-induced arthritis.

Advantages and Limitations for Lab Experiments

1-(1-adamantyl)-4-bromo-N,N-diethyl-1H-pyrazole-3-carboxamide has several advantages for lab experiments. It is a highly selective CB2 agonist, which allows for specific modulation of CB2 receptor activity without affecting other cannabinoid receptors. 1-(1-adamantyl)-4-bromo-N,N-diethyl-1H-pyrazole-3-carboxamide has also been shown to have a favorable safety profile and low toxicity in animal studies. However, one of the limitations of 1-(1-adamantyl)-4-bromo-N,N-diethyl-1H-pyrazole-3-carboxamide is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the research and development of 1-(1-adamantyl)-4-bromo-N,N-diethyl-1H-pyrazole-3-carboxamide. One potential application is in the treatment of chronic pain and inflammation in humans. Clinical trials are needed to determine the safety and efficacy of 1-(1-adamantyl)-4-bromo-N,N-diethyl-1H-pyrazole-3-carboxamide in humans. Another potential application is in the development of novel CB2 agonists with improved pharmacokinetic properties, such as increased solubility and bioavailability. Finally, further research is needed to elucidate the precise molecular mechanisms underlying the analgesic and anti-inflammatory effects of 1-(1-adamantyl)-4-bromo-N,N-diethyl-1H-pyrazole-3-carboxamide, which could lead to the development of new therapeutic targets for the treatment of pain and inflammation.

Synthesis Methods

The synthesis of 1-(1-adamantyl)-4-bromo-N,N-diethyl-1H-pyrazole-3-carboxamide involves the reaction of 1-adamantylamine, N,N-diethylformamide, and 4-bromo-1H-pyrazole-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out under an inert atmosphere and the resulting product is purified by column chromatography. The yield of 1-(1-adamantyl)-4-bromo-N,N-diethyl-1H-pyrazole-3-carboxamide is typically around 50-60%.

Scientific Research Applications

1-(1-adamantyl)-4-bromo-N,N-diethyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of chronic pain and inflammation. It has been found to exhibit potent analgesic and anti-inflammatory properties in various preclinical models. 1-(1-adamantyl)-4-bromo-N,N-diethyl-1H-pyrazole-3-carboxamide has also been shown to have a favorable safety profile and low toxicity in animal studies.

properties

Product Name

1-(1-adamantyl)-4-bromo-N,N-diethyl-1H-pyrazole-3-carboxamide

Molecular Formula

C18H26BrN3O

Molecular Weight

380.3 g/mol

IUPAC Name

1-(1-adamantyl)-4-bromo-N,N-diethylpyrazole-3-carboxamide

InChI

InChI=1S/C18H26BrN3O/c1-3-21(4-2)17(23)16-15(19)11-22(20-16)18-8-12-5-13(9-18)7-14(6-12)10-18/h11-14H,3-10H2,1-2H3

InChI Key

XXJASKNHKIDKTP-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=NN(C=C1Br)C23CC4CC(C2)CC(C4)C3

Canonical SMILES

CCN(CC)C(=O)C1=NN(C=C1Br)C23CC4CC(C2)CC(C4)C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.